molecular formula C10H7BrN2O B13651342 3-Amino-7-bromoquinoline-2-carbaldehyde

3-Amino-7-bromoquinoline-2-carbaldehyde

Cat. No.: B13651342
M. Wt: 251.08 g/mol
InChI Key: JIACLULGZXAYBS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-bromoquinoline-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the use of 2-bromobenzaldehyde, acyclic or cyclic 1,3-diketone, and sodium azide in a three-component reaction protocol. This reaction is typically carried out in the presence of an air-stable, eco-efficient, and inexpensive catalyst .

Another method involves the use of copper salt-D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol as a green solvent. Proline is used as a ligand and proton source to synthesize the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and eco-efficient catalysts are likely to be employed to minimize environmental impact and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-bromoquinoline-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have significant biological and pharmaceutical activities .

Scientific Research Applications

3-Amino-7-bromoquinoline-2-carbaldehyde has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is no exception. It is investigated for its potential use in drug development.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-7-bromoquinoline-2-carbaldehyde is not well-documented. like other quinoline derivatives, it is likely to interact with various molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes, interfere with DNA replication, and disrupt cellular processes, leading to their biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-7-bromoquinoline-2-carbaldehyde is unique due to the presence of both an amino group and a bromine atom on the quinoline ring. This combination of functional groups provides unique reactivity and potential for diverse chemical transformations .

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

3-amino-7-bromoquinoline-2-carbaldehyde

InChI

InChI=1S/C10H7BrN2O/c11-7-2-1-6-3-8(12)10(5-14)13-9(6)4-7/h1-5H,12H2

InChI Key

JIACLULGZXAYBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)N)C=O)Br

Origin of Product

United States

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